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1-(2'-Deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)thymine 3'-CE phosphoramidite

Oligonucleotide therapeutics Antisense oligonucleotides Duplex thermal stability

1-(2'-Deoxy-5'-O-DMT-2'-fluoro-β-D-arabinofuranosyl)thymine 3'-CE phosphoramidite (CAS 208193-48-0) is a fully protected nucleoside phosphoramidite monomer used for solid-phase incorporation of 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA or FANA) thymidine residues into synthetic oligonucleotides. FANA is a third-generation nucleic acid analog characterized by the arabino stereochemistry and a 2'-fluoro substituent, which together confer a unique O4'-endo (east) sugar pucker distinct from both DNA (C2'-endo) and RNA (C3'-endo) conformations.

Molecular Formula C40H48FN4O8P
Molecular Weight 762.8 g/mol
Cat. No. B12401972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2'-Deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)thymine 3'-CE phosphoramidite
Molecular FormulaC40H48FN4O8P
Molecular Weight762.8 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F
InChIInChI=1S/C40H48FN4O8P/c1-26(2)45(27(3)4)54(51-23-11-22-42)53-36-34(52-38(35(36)41)44-24-28(5)37(46)43-39(44)47)25-50-40(29-12-9-8-10-13-29,30-14-18-32(48-6)19-15-30)31-16-20-33(49-7)21-17-31/h8-10,12-21,24,26-27,34-36,38H,11,23,25H2,1-7H3,(H,43,46,47)/t34-,35-,36?,38-,54?/m1/s1
InChIKeyXUCJAZSCNJHDKP-UXIWORFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-(2'-Deoxy-5'-O-DMT-2'-fluoro-β-D-arabinofuranosyl)thymine 3'-CE Phosphoramidite: Essential Building Block for FANA Oligonucleotide Synthesis


1-(2'-Deoxy-5'-O-DMT-2'-fluoro-β-D-arabinofuranosyl)thymine 3'-CE phosphoramidite (CAS 208193-48-0) is a fully protected nucleoside phosphoramidite monomer used for solid-phase incorporation of 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA or FANA) thymidine residues into synthetic oligonucleotides. FANA is a third-generation nucleic acid analog characterized by the arabino stereochemistry and a 2'-fluoro substituent, which together confer a unique O4'-endo (east) sugar pucker distinct from both DNA (C2'-endo) and RNA (C3'-endo) conformations [1]. Oligonucleotides synthesized with this building block exhibit a characteristic balance of DNA-like structural recognition with substantially enhanced nuclease resistance and target binding properties compared to unmodified DNA and many alternative modifications [2]. The compound is supplied as a DMT-protected, cyanoethyl (CE)-protected phosphoramidite, compatible with standard automated DNA synthesis platforms following manufacturer-recommended extended coupling protocols.

Why 1-(2'-Deoxy-5'-O-DMT-2'-fluoro-β-D-arabinofuranosyl)thymine 3'-CE Phosphoramidite Cannot Be Replaced by Generic DNA or RNA Phosphoramidites


Generic DNA, 2'-O-Me RNA, or 2'-F-RNA phosphoramidites produce oligonucleotides with fundamentally different biophysical and biochemical properties than FANA-containing constructs. While 2'-F-RNA modifications force an RNA-like C3'-endo sugar pucker that enhances RNA binding affinity (ΔTm ≈ +3.0°C/mod), they simultaneously abrogate RNase H recruitment, a critical mechanism for antisense oligonucleotide (ASO) activity [1]. Conversely, unmodified DNA supports RNase H cleavage but lacks sufficient nuclease stability and target affinity for many therapeutic or diagnostic applications [2]. FANA uniquely occupies a middle ground: its O4'-endo conformation maintains a DNA-like helical geometry that preserves RNase H competence, while the electronegative 2'-fluoro group confers substantial resistance to both endo- and exonucleases as well as acid-catalyzed depurination [1]. Substituting a generic phosphoramidite therefore forces a functional trade-off—sacrificing either enzymatic activity or biostability—whereas the FANA thymidine monomer enables retention of both properties in a single oligonucleotide architecture. The quantitative evidence below substantiates why this specific building block is not interchangeable with in-class alternatives.

Quantitative Differentiation Evidence for 1-(2'-Deoxy-5'-O-DMT-2'-fluoro-β-D-arabinofuranosyl)thymine 3'-CE Phosphoramidite vs. DNA, 2'-F-RNA, and LNA


Binding Affinity Enhancement: FANA (ΔTm +1.2°C/mod) vs. DNA Baseline vs. 2'-F-RNA vs. LNA

FANA-modified oligonucleotides exhibit a per-modification melting temperature (Tm) increase of ΔTm = +1.2°C when hybridized to complementary RNA targets, as measured relative to unmodified DNA controls. This enhancement is moderate and predictable compared to 2'-F-RNA (ΔTm ≈ +3.0°C/mod) and LNA (ΔTm ≈ +5.6°C/mod) [1]. Unlike the extreme affinity of LNA, which can lead to off-target hybridization and toxicity, the FANA modification provides a tunable affinity increment that can be precisely calibrated by varying the number and placement of FANA residues within an oligonucleotide sequence [1].

Oligonucleotide therapeutics Antisense oligonucleotides Duplex thermal stability

Mismatch Discrimination: FANA Exhibits Superior Sequence Specificity with ΔTm Penalties of -7.2°C (RNA) and -3.9°C (DNA) per Single Mismatch

FANA-containing oligonucleotides demonstrate exceptional binding specificity, with a single base mismatch in a FANA–RNA duplex causing a ΔTm penalty of -7.2°C, while a mismatch in a FANA–DNA duplex results in a ΔTm of -3.9°C . These destabilization magnitudes are larger than those observed for unmodified DNA mismatches (typically -2°C to -5°C depending on sequence context), indicating that FANA enforces stricter Watson-Crick base pairing fidelity [1]. This property is attributed to the constrained O4'-endo sugar pucker and the pseudohydrogen bonding network involving the 2'-fluoro substituent, which together reduce conformational flexibility at mismatched sites .

Allele-specific silencing Diagnostic probe design SNP detection

Nuclease Resistance: PS-FANA Outperforms PS-DNA and PO-2'-F-ANA Surpasses PO-DNA in Snake Venom Phosphodiesterase Stability

The relative stability of oligonucleotide backbones to snake venom phosphodiesterase (SVPD) follows the order: phosphorothioate (PS) DNA >> 2'-F-ANA > RNA > 2'-F-RNA for the PS series, while for phosphodiester (PO) linkages, 2'-F-ANA > DNA [1]. In enzyme-free simulated gastric fluid (pH ≈ 1.2, 37°C), 2'-F-ANA exhibits dramatically enhanced stability, with virtually no cleavage observed after 2 days of incubation, compared to DNA (t₁/₂ ≈ 2 minutes) and RNA (t₁/₂ ≈ 3 hours for PO, 3 days for PS) [2]. Under basic conditions (1 M NaOH, 65°C), 2'-F-ANA has a half-life of approximately 20 hours, whereas RNA is entirely degraded within minutes [2].

Oligonucleotide stability Serum stability In vivo persistence

RNase H Competence: FANA Retains RNase H-Mediated Target Cleavage, Unlike 2'-F-RNA and 2'-O-Me Modifications

FANA-modified oligonucleotides hybridize strongly to target RNA and, critically, induce cleavage of the target strand by RNase H [1]. This is a defining functional distinction: most 2'-sugar modifications, including 2'-F-RNA, 2'-O-Me, and 2'-MOE, fully abrogate RNase H activity due to their adoption of an RNA-like A-form helical geometry that is not recognized by the enzyme [2]. FANA's unique O4'-endo pucker maintains a B-form-like duplex conformation that preserves the minor groove width and geometry required for RNase H binding and catalysis [2]. Alternating FANA and DNA units ('altimer' architecture) provide among the highest potency RNase H-activating oligomers, consistently outperforming PS-DNA and DNA/RNA gapmers in gene silencing assays [1].

Antisense mechanism Gapmer design RNase H recruitment

Synthesis Compatibility: 6-Minute Coupling Protocol with Standard Deprotection Conditions

The 1-(2'-Deoxy-5'-O-DMT-2'-fluoro-β-D-arabinofuranosyl)thymine 3'-CE phosphoramidite is compatible with standard automated DNA synthesis platforms using a recommended coupling time of 6 minutes [1]. This is slightly longer than the standard 2-3 minute coupling time for unmodified DNA phosphoramidites, but significantly shorter than the extended protocols required for some sterically hindered LNA or cEt phosphoramidites (often 10-15 minutes) [2]. Deprotection requires no modifications to the standard procedures recommended by the synthesizer manufacturer, streamlining workflow integration [1]. The recommended storage condition is refrigerated at 2-8°C under dry conditions, with solution stability of 1-2 days in anhydrous acetonitrile [1].

Oligonucleotide synthesis Automated DNA synthesis Phosphoramidite coupling

In Vivo Duration of Action: FANA/DNA Chimeras Sustain Antisense Activity for Up to 4 Days, 3-4× Longer Than PS-DNA

In comparative cellular studies, FANA/DNA chimeric antisense oligonucleotides demonstrated sustained gene silencing activity for up to 4 days post-transfection, which correlated directly with their increased serum stability [1]. By contrast, phosphorothioate DNA (PS-DNA) controls showed substantially shorter duration of effect [1]. A separate study reported that 2'F-ANA antisense oligonucleotides exhibit a duration of effect that is 3-4 times longer after a single dose compared to PS-DNA controls, with equivalent maximal silencing efficiency (>90% knockdown at 24 hours) [2]. This prolonged pharmacodynamic effect is attributed to the combined contributions of enhanced nuclease resistance and sustained intracellular persistence of the FANA-modified oligonucleotides.

Gene silencing duration Therapeutic window Pharmacodynamics

Optimal Application Scenarios for Oligonucleotides Synthesized with 1-(2'-Deoxy-5'-O-DMT-2'-fluoro-β-D-arabinofuranosyl)thymine 3'-CE Phosphoramidite


Antisense Oligonucleotides (ASOs) Requiring RNase H Activity with Enhanced Nuclease Resistance

FANA-modified ASOs are uniquely suited for therapeutic programs where RNase H-mediated target RNA degradation is essential, but unmodified PS-DNA lacks sufficient in vivo stability. The moderate ΔTm increase of +1.2°C/mod [1] allows affinity tuning without the toxicity risks of hyper-stabilizing chemistries, while the preserved RNase H competence [2] eliminates the need for extended DNA gap regions. The 3-4× extended duration of action [3] supports less frequent dosing regimens in preclinical and clinical development.

Allele-Specific and SNP-Discriminating Diagnostic Probes

The -7.2°C mismatch penalty for FANA–RNA duplexes [1] provides a robust analytical window for distinguishing single nucleotide polymorphisms. This level of discrimination exceeds that of unmodified DNA probes and enables reliable allele-specific detection in qPCR, microarray, and in situ hybridization formats without requiring specialized buffer conditions or temperature ramping protocols.

siRNA and Gene Silencing Constructs with Improved Pharmacological Properties

siRNA duplexes containing FANA modifications exhibit high potency gene silencing and enhanced serum stability [1]. The chemistry is well-tolerated in both the sense and antisense strands, and synergistic effects are observed when combined with rigid RNA analogs such as 2'-F-RNA or LNA [2]. FANA modifications are particularly valuable for in vivo siRNA applications where extended circulation half-life and resistance to endosomal degradation are critical.

G-Quadruplex and Aptamer Stabilization for Structural Biology and Biosensing

FANA's anti N-glycosidic bond conformation and 2'-fluoro substituent stabilize noncanonical DNA structures, including parallel G-quadruplexes and telomeric i-motifs under physiological conditions [1]. This property enables the design of stable aptamers with enhanced target binding affinity and improved resistance to nuclease degradation, suitable for both in vitro selection (SELEX) and downstream diagnostic or therapeutic aptamer applications [2].

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